REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][OH:11])[n:7][cH:8]1.[C:24](=[O:25])([OH:26])[O-:27].[CH3:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[Na+:28].[OH2:12].[c:13]1([CH3:14])[cH:15][cH:16][c:17]([S:18]([OH:19])(=[O:20])=[O:21])[cH:22][cH:23]1>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([CH:9]=[CH2:10])[n:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(CCO)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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C=Cc1ccc(C#N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |